![molecular formula C19H12N2O3S B2892191 N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)naphthalene-2-carboxamide CAS No. 892849-91-1](/img/structure/B2892191.png)

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)naphthalene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

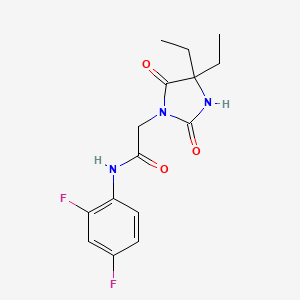

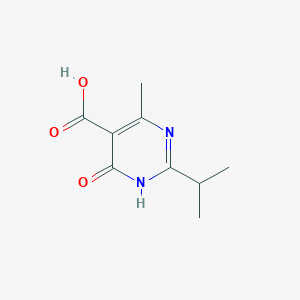

The compound “N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)naphthalene-2-carboxamide” is a complex organic molecule that contains a benzothiazole ring and a naphthalene moiety . Benzothiazoles are heterocyclic compounds with a wide range of applications in medicinal chemistry due to their diverse biological activities .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple ring structures. The benzothiazole and naphthalene moieties may not be coplanar, which could affect the compound’s properties .Scientific Research Applications

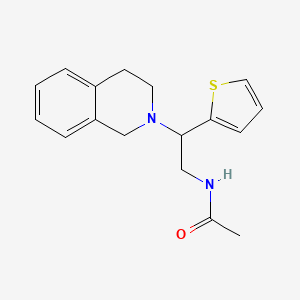

Synthesis and Reactivity

Research in this area focuses on developing synthetic routes and understanding the reactivity of compounds within the naphthalene-2-carboxamide family. For instance, Aleksandrov et al. (2017) described the synthesis and reactivity of 2-(furan-2-yl)benzo[e][1,3]benzothiazole, offering insights into electrophilic substitution reactions that could be pertinent to modifying or synthesizing related compounds, including N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)naphthalene-2-carboxamide Aleksandrov & El’chaninov, 2017.

Photophysical Properties

Investigations into the optical and electronic properties of naphthalene diimide derivatives, such as those conducted by Suraru et al. (2014), reveal the potential of these compounds in organic electronics. Their research on diindole-annulated naphthalene diimides, examining the synthesis, optical, and electronic properties, suggests the applicability of similar compounds in n-channel, p-channel, and ambient transport characteristics with significant mobility values Suraru, Burschka, & Würthner, 2014.

Sensor Applications

The functionality-oriented derivatization of naphthalene diimide derivatives, as explored by Fan et al. (2016), demonstrates the development of fluorescent films for vapor detection, showcasing the compound's potential in sensor technology. Specifically, the study on a fluorescent film developed from a modified naphthalene diimide for sensitive and selective aniline vapor detection underlines the versatility of naphthalene diimides in sensor applications Fan et al., 2016.

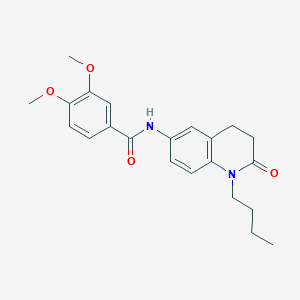

Antimicrobial and Antiproliferative Activities

Research on thiazolyl pyrazoline derivatives linked to the benzo[1,3]dioxole moiety, as conducted by Mansour et al. (2020), investigates the antimicrobial and antiproliferative activities of these compounds. Such studies offer a foundation for exploring the bioactive potential of related compounds, including N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)naphthalene-2-carboxamide, in therapeutic contexts Mansour, Aboelnaga, Nassar, & Elewa, 2020.

Electronic and Redox Properties

The study of donor-acceptor-donor compounds containing carbazole and naphthalene diimide units, as done by Rybakiewicz et al. (2020), highlights the significance of naphthalene diimide-based compounds in electronic applications. Their research on the synthesis, electropolymerization, and spectroelectrochemical behavior of these compounds points to their utility in creating low band gap polymers with ambipolar character Rybakiewicz et al., 2020.

properties

IUPAC Name |

N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)naphthalene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12N2O3S/c22-18(13-6-5-11-3-1-2-4-12(11)7-13)21-19-20-14-8-15-16(24-10-23-15)9-17(14)25-19/h1-9H,10H2,(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCMZVEUBLHDDJK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C3C(=C2)N=C(S3)NC(=O)C4=CC5=CC=CC=C5C=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,3s,5S)-3-(pyridin-2-yloxy)-8-((2-(trifluoromethoxy)phenyl)sulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B2892109.png)

![3-(1-Methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)propanamide](/img/structure/B2892110.png)

![N-(2,2-dimethoxyethyl)-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide](/img/no-structure.png)

![N-[5-(1-hydroxyethyl)-6-methyl-2-oxo-2H-pyran-3-yl]benzenecarboxamide](/img/structure/B2892113.png)

![2-((3-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetamide](/img/structure/B2892121.png)

![4-[2-(4-Methoxy-phenyl)-vinyl]-pyridine](/img/structure/B2892122.png)

![{4-[Ethyl(methyl)amino]phenyl}methanol](/img/structure/B2892126.png)